molecular formula C4H7NO2S B2545447 N-(1-Thioxoethyl)glycine CAS No. 412307-34-7

N-(1-Thioxoethyl)glycine

Cat. No.: B2545447
CAS No.: 412307-34-7
M. Wt: 133.17
InChI Key: MOPCBCAABYPLOC-UHFFFAOYSA-N
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Description

N-(1-Thioxoethyl)glycine, also known as 2-Ethanethioamidoacetic Acid, is an organosulfur compound with the molecular formula C4H7NO2S. This compound is characterized by the presence of a thioxo group attached to an ethyl chain, which is further connected to a glycine moiety. It is a white to yellow crystalline powder that is sensitive to moisture and heat .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Thioxoethyl)glycine typically involves the reaction of glycine with ethanethioyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization from an appropriate solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(1-Thioxoethyl)glycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Thioxoethyl)glycine involves its interaction with sulfur-containing enzymes and proteins. The thioxo group can form reversible covalent bonds with thiol groups in proteins, modulating their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular metabolism .

Comparison with Similar Compounds

    Thiazoles: Compounds containing a thiazole ring, such as thiamine (Vitamin B1), share some structural similarities with N-(1-Thioxoethyl)glycine.

    Thiols: Compounds like cysteine, which contain a thiol group, also exhibit similar reactivity patterns.

Uniqueness: this compound is unique due to its combination of a thioxo group and a glycine moiety. This structure allows it to participate in a diverse range of chemical reactions and interact with biological molecules in ways that other similar compounds cannot .

Properties

IUPAC Name

2-(ethanethioylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c1-3(8)5-2-4(6)7/h2H2,1H3,(H,5,8)(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPCBCAABYPLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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